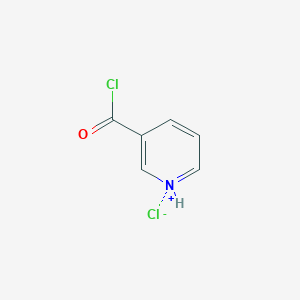

Nicotinoyl chloride hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyridin-1-ium-3-carbonyl chloride;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20260-53-1 | |

| Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of nicotinoyl chloride hydrochloride. A critical reagent in medicinal chemistry and organic synthesis, this document serves as a core resource, consolidating essential data and methodologies for laboratory professionals.

Core Chemical Properties

This compound is the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3).[1] The hydrochloride form enhances the compound's stability, making it easier to handle and store compared to its free base, which is highly susceptible to decomposition by moisture.[2] It is a versatile building block for introducing the nicotinoyl moiety into various molecular scaffolds.[1][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 20260-53-1 | [1][3][4] |

| Molecular Formula | C₆H₅Cl₂NO (or C₆H₄ClNO · HCl) | [1][5][6][7] |

| Molecular Weight | 178.01 g/mol (or 178.02 g/mol ) | [1][3][6][7] |

| Appearance | White to off-white or light yellow crystalline powder/solid.[3][6][8][9] | |

| Melting Point | 151 - 157 °C | [4][5][8] |

| Boiling Point | No data available for the hydrochloride salt; decomposes. | [8] |

| Solubility | Decomposes in water.[4][5][9] Soluble in methanol. | |

| Stability | Moisture-sensitive; requires storage under anhydrous conditions.[1][6] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the reaction of nicotinic acid with an excess of thionyl chloride (SOCl₂).[4][10][11] The thionyl chloride serves as both the chlorinating agent and the solvent.

Experimental Protocol: Synthesis from Nicotinic Acid

This protocol is adapted from established laboratory procedures.[4][10]

Objective: To synthesize this compound from nicotinic acid.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)[4]

-

Reaction flask with reflux condenser and gas outlet

-

Heating mantle

-

Vacuum distillation/rotary evaporator setup

-

Filtration apparatus

Procedure:

-

Under anhydrous conditions and in a well-ventilated fume hood, suspend nicotinic acid (e.g., 0.81 mole) in an excess of thionyl chloride (e.g., 280 mL).[4][10] A few drops of anhydrous DMF can be added as a catalyst.[4]

-

Heat the mixture to reflux (approximately 77-78 °C) with stirring.[1][4] The reaction will evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be vented safely or passed through a scrubber.

-

Maintain the reflux for 2-3 hours until the evolution of gas ceases, indicating the reaction is complete.[4][10]

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator or vacuum distillation.[4][10] This will yield a solid or semi-solid residue.

-

Suspend the resulting crude crystalline acid chloride hydrochloride in a dry, non-polar solvent like diethyl ether or dichloromethane.[4][10]

-

Reflux the suspension for approximately 1 hour to wash away any remaining impurities.[4]

-

Cool the mixture and collect the solid product by filtration. Wash the collected solid with fresh anhydrous diethyl ether and dry it under vacuum to yield this compound as a white to off-white solid.[4] Synthesis yields can range from 80% to 96% depending on the specific conditions.[1][4]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is a highly reactive acylating agent.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.

-

Hydrolysis: The compound is moisture-sensitive and decomposes in contact with water, hydrolyzing back to nicotinic acid hydrochloride.[4][5][6] This necessitates handling and storage under anhydrous conditions.[1]

-

Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding nicotinamides.[1] This reaction is fundamental to its use in medicinal chemistry. Typically, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is used to scavenge the HCl generated during the reaction.[1][11]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form nicotinoyl esters.[1][10]

-

Stability: The protonation of the pyridine nitrogen to form the hydrochloride salt deactivates the ring, preventing it from participating in side reactions and improving the compound's overall stability and shelf-life.[2]

Diagram of Acylation Reaction

Caption: Reaction of nicotinoyl chloride HCl with a primary amine.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of organic compounds.[3]

-

Pharmaceutical Synthesis: It is extensively used as a precursor for cardiovascular and renal drugs.[4] Its ability to form amide bonds makes it valuable in creating peptidomimetics and other biologically active molecules.[1][3]

-

Derivatization: It serves as the starting material for synthesizing various derivatives, including:

-

Agrochemicals: The nicotinoyl moiety is present in some agrochemicals, and this reagent provides a direct route for its incorporation.[3]

Safety and Handling

This compound is classified as a hazardous and corrosive substance.[8][13][14] Strict adherence to safety protocols is mandatory.

Table 2: Hazard and Safety Information

| Category | Description | Reference |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [13][14][15] |

| Signal Word | Danger | [8][13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][13][14] | |

| Handling | Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid formation of dust.[13] Keep away from moisture and incompatible materials like strong oxidizing agents and strong bases.[6][15] | |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][13] | |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[8][13] | |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][13] | |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][14] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not discharge to sewer systems.[8][13] |

Analytical Data

Characterization of this compound is typically performed using standard analytical techniques. While a comprehensive spectral database is beyond the scope of this guide, representative data can be found in various chemical catalogs.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring and the presence of the acyl chloride group.[16]

-

Infrared (IR) Spectroscopy: IR spectra will show a characteristic strong absorption band for the C=O (carbonyl) stretch of the acyl chloride, typically in the region of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.[17]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety guidelines.

References

- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 20260-53-1 [chemicalbook.com]

- 5. Nicotinyl Chloride Hydrochloride [chembk.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | C6H5Cl2NO | CID 88438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 20260-53-1 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Nicotinoyl chloride 97 20260-53-1 [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound(20260-53-1) 1H NMR spectrum [chemicalbook.com]

- 17. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicotinoyl Chloride Hydrochloride (CAS: 20260-53-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Nicotinoyl chloride hydrochloride, with the CAS number 20260-53-1, is a reactive acyl chloride derivative of nicotinic acid (Vitamin B3). It serves as a pivotal building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its function as an efficient acylating agent for introducing the nicotinoyl moiety into various molecules.[2] The hydrochloride salt form enhances its stability.[3]

| Property | Value | References |

| CAS Number | 20260-53-1 | [1][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₆H₄ClNO·HCl | [1][6][8][13][15][16] |

| Molecular Weight | 178.02 g/mol | [1][6][8][11][13][17] |

| Appearance | White to light yellow or off-white crystalline powder | [1][5][7] |

| Melting Point | 150-157 °C | [1][10][11][17][18] |

| Purity | ≥ 95% | [7][9][12][15][18][19] |

| Synonyms | Pyridine-3-carbonyl chloride hydrochloride, Nicotinic acid chloride hydrochloride | [1][12][15][16] |

Synthesis and Reactivity

This compound is typically synthesized from nicotinic acid. A common method involves the reaction of nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of dimethylformamide (DMF).[4][5][6] The resulting nicotinoyl chloride is highly reactive and is often used in situ for subsequent reactions.[20] It readily reacts with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[2][4][17] This reactivity is fundamental to its application in the synthesis of a wide array of derivatives.[17]

Applications in Research and Drug Development

This compound is a versatile reagent with broad applications in several key areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases, renal disorders, and neurological conditions.[1][5][17]

-

Organic Synthesis: It is widely used for the preparation of nicotinamides, nicotinate (B505614) esters, and other heterocyclic compounds.[1][2][5] These derivatives are explored for their potential biological activities.[17]

-

Peptide Synthesis: The compound is employed in the formation of peptide bonds, making it a valuable tool in the development of therapeutic peptides.[1][2]

-

Nutraceuticals: It is also utilized in the synthesis of nutraceuticals and dietary supplements, leveraging the biological significance of nicotinic acid.[4][17]

-

Materials Science: this compound can be used to modify the properties of polymers.[4]

Experimental Protocols

Synthesis of this compound from Nicotinic Acid

This protocol describes the preparation of this compound using thionyl chloride.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

To a stirred mixture of nicotinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).[4]

-

A vigorous evolution of gas will occur, and the temperature will rise to approximately 40°C. After 30 minutes, all the nicotinic acid should be dissolved.[4]

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).[4][5]

-

Add diethyl ether (200 mL) to the residue and stir.[4]

-

Filter the resulting crude product, wash it with diethyl ether, and dry it in vacuo at 40°C to yield white crystals of this compound.[4]

General Procedure for the Synthesis of Nicotinamides (Amidation)

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Substituted amine

-

Anhydrous chloroform (B151607)

Procedure:

-

Suspend this compound (0.6 moles) in anhydrous chloroform (350 cc).[16]

-

Add anhydrous triethylamine (1.2 moles) to the suspension.[16]

-

Separately, dissolve the desired amine (e.g., cysteamine, 0.35 moles) in anhydrous chloroform (150 ml).[16]

-

Add the amine solution to the this compound suspension.[16]

-

Stir the mixture for 7 hours at 60-70°C.[16]

-

After the reaction, extract the organic solution three times with water (350 cc each).[16]

-

Evaporate the organic layer to dryness under reduced pressure to obtain the crude nicotinamide (B372718) product.[16] Further purification can be achieved by recrystallization or column chromatography.

General Procedure for the Synthesis of Nicotinate Esters (Esterification)

This protocol describes the formation of a nicotinate ester from this compound and an alcohol.

Materials:

-

This compound

-

Desired alcohol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend the crystalline this compound in dichloromethane.[1][5]

-

To the stirred mixture, add a solution of the desired alcohol in dichloromethane.[1][5]

-

Stir the reaction mixture for 48 hours at room temperature.[1][5]

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.[1][5]

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent.[1][5]

-

Purify the residue by column chromatography to obtain the nicotinate ester.[1][5]

Biological Significance and Signaling Pathways

While this compound is a synthetic reagent, its precursor, nicotinic acid, and its derivatives are intimately involved in crucial biological pathways. Nicotinic acid is a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[7]

Recent research has also elucidated the role of nicotinic acid in modulating inflammatory responses. Nicotinic acid has been shown to inhibit vascular inflammation through a sirtuin 1 (SIRT1)-dependent signaling pathway.[15] It can also bind to a specific G protein-coupled receptor on adipocytes, leading to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression.[21]

The following diagrams illustrate these key concepts.

Synthesis and applications of this compound.

Signaling pathways influenced by nicotinic acid.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[15][16] It is also moisture-sensitive and decomposes in contact with water.[15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or under an inert atmosphere.[15] Store in a dry, cool, and well-ventilated place in a tightly closed container.[15]

Conclusion

This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its ability to efficiently introduce the nicotinoyl moiety makes it an indispensable tool for the synthesis of a diverse range of biologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ejournal.um.edu.my [ejournal.um.edu.my]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. wisdomlib.org [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. US2766252A - Esters of nicotinic acid - Google Patents [patents.google.com]

- 13. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 17. Wholesale this compound CAS:20260-53-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 18. KEGG PATHWAY Database [genome.jp]

- 19. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 20. benchchem.com [benchchem.com]

- 21. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinoyl chloride hydrochloride (CAS No: 20260-53-1) is a highly reactive and versatile acylating agent, serving as a critical building block in synthetic organic and medicinal chemistry. As the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3), it is instrumental in introducing the nicotinoyl moiety into a wide array of molecules. This functionality is pivotal for the synthesis of numerous biologically active compounds, including pharmaceuticals, agrochemicals, and key intermediates for NAD+ precursors like nicotinamide (B372718) riboside (NR) and nicotinamide mononucleotide (NMN). Its high reactivity necessitates specific handling and storage conditions to ensure stability and safety. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and common reactions, and its significant applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is sensitive to moisture and will decompose in water. Due to its corrosive nature, appropriate safety precautions must be taken during handling.

| Property | Value | References |

| Molecular Formula | C₆H₄ClNO·HCl | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| CAS Number | 20260-53-1 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 151-157 °C (lit.) | [1][2] |

| Boiling Point | 215.3 °C at 760 mmHg | [1] |

| Density | 1.297 g/cm³ | [1] |

| Flash Point | 84 °C | [1] |

| Solubility | Decomposes in water | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis and Purification

The most common method for synthesizing this compound is through the reaction of nicotinic acid with an excess of thionyl chloride (SOCl₂).[3] The thionyl chloride acts as both the solvent and the chlorinating agent.

General Synthesis Workflow

The synthesis process involves the activation of the carboxylic acid group of nicotinic acid to form the highly reactive acyl chloride, which is stabilized as its hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on an industrial-scale synthesis method which provides a high yield.[3][4]

Materials:

-

Nicotinic acid (3.00 g, 24.4 mmol)

-

Thionyl chloride (10 mL, 138 mmol)

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

-

Buchner funnel and filter paper

Procedure:

-

Under anhydrous conditions and in a well-ventilated fume hood, suspend nicotinic acid in thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 77-78 °C) for 2-3 hours. Gaseous byproducts (SO₂ and HCl) will evolve. The reaction is complete when gas evolution ceases and the solid has dissolved.[2][3]

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator or vacuum distillation. This will yield a light yellow solid crude product.[2][4]

-

To the crude solid, add anhydrous diethyl ether and reflux the mixture for 1 hour. This step removes residual thionyl chloride and helps to precipitate the hydrochloride salt.[3][4]

-

Cool the mixture and collect the near-white solid product by filtration using a Buchner funnel.

-

Wash the solid with fresh anhydrous diethyl ether and dry under vacuum to yield pure this compound. A typical yield is around 96%.[2][4]

Key Reactions and Applications in Drug Development

This compound is a cornerstone intermediate for introducing the nicotinoyl group, which is present in many pharmacologically active molecules. Its primary reactions involve nucleophilic acyl substitution.

Role in Synthetic Chemistry Workflow

The compound serves as an activated form of nicotinic acid, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is a fundamental step in the synthesis of many pharmaceutical compounds.[3]

Caption: Role of Nicotinoyl Chloride HCl in the synthesis of APIs.

Experimental Protocol: Amidation (Synthesis of Nicotinamides)

This protocol describes the reaction of nicotinoyl chloride with a primary amine to form a nicotinamide derivative.[5][6]

Materials:

-

This compound

-

Primary or secondary amine (e.g., cysteamine, mono-thiocarbohydrazone)

-

Anhydrous solvent (e.g., Dichloromethane (B109758) (CH₂Cl₂), Chloroform, THF)

-

Base (e.g., Triethylamine (Et₃N), Pyridine)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve or suspend the this compound in the chosen anhydrous solvent in a round-bottom flask.

-

In a separate flask, dissolve the amine and an equivalent amount of the base (to neutralize the generated HCl) in the same anhydrous solvent.

-

Cool the amine solution in an ice bath.

-

Slowly add the nicotinoyl chloride solution dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-7 hours. The reaction can be gently heated (e.g., 40-70 °C) to drive it to completion.[5][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the workup typically involves filtering any precipitated hydrochloride salt and washing the organic solution with water and/or dilute acid/base to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude amide product.

-

Purify the product by crystallization or column chromatography as needed.[5]

Experimental Protocol: Esterification (Synthesis of Nicotinate Esters)

This protocol details the synthesis of a nicotinate ester by reacting this compound with an alcohol.[7][8]

Materials:

-

This compound

-

Alcohol (e.g., 4-p-t-butylphenoxy-1-butanol)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Stirring apparatus

Procedure:

-

Suspend the this compound in anhydrous dichloromethane in a flask with stirring.

-

In a separate container, dissolve the desired alcohol in anhydrous dichloromethane.

-

Add the alcohol solution to the stirred suspension of this compound.

-

Stir the mixture at room temperature for an extended period (e.g., 48 hours).[8]

-

Monitor the reaction progress using TLC.

-

After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude ester.

-

Purify the product using silica (B1680970) gel column chromatography.[7][8]

Analytical Methods for Characterization

The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations | References |

| ¹H NMR Spectroscopy | Structural Elucidation | Characteristic peaks for the pyridine (B92270) ring protons. | [9][10] |

| ¹³C NMR Spectroscopy | Structural Confirmation | Signals corresponding to the carbonyl carbon and the carbons of the pyridine ring. | [10] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Strong absorption band for the C=O stretch of the acyl chloride, and characteristic bands for the aromatic ring. | |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | A single major peak under appropriate chromatographic conditions indicates high purity. | [11] |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio, confirming the molecular weight of the compound and its fragments. | [9] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle only in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Keep away from moisture, strong bases, and strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is an indispensable reagent for researchers and professionals in drug development and synthetic chemistry. Its ability to efficiently introduce the nicotinoyl moiety makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective use in the laboratory and in industrial applications. The provided protocols offer a solid foundation for the practical application of this versatile chemical building block.

References

- 1. Cas 20260-53-1,this compound | lookchem [lookchem.com]

- 2. This compound | 20260-53-1 [chemicalbook.com]

- 3. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 4. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound(20260-53-1) 1H NMR spectrum [chemicalbook.com]

- 10. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Nicotinoyl Chloride Hydrochloride from Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nicotinoyl chloride hydrochloride from nicotinic acid. This compound is a critical intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the prevalent synthetic methodologies, reaction mechanisms, and purification techniques, supported by quantitative data and detailed experimental protocols.

Introduction

This compound, the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3), is a highly reactive and essential building block in organic synthesis. Its utility stems from the facile introduction of the nicotinoyl moiety into various molecular scaffolds. The formation of the hydrochloride salt is a common strategy to enhance the stability of the otherwise moisture-sensitive acyl chloride, facilitating its storage and handling[1]. This guide will focus on the most common and efficient methods for its preparation, primarily through the use of thionyl chloride, and will also provide a comparative analysis with other chlorinating agents.

Synthetic Methodologies

The conversion of nicotinic acid to this compound is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most widely employed reagent for this transformation is thionyl chloride (SOCl₂). Alternative reagents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).

Synthesis using Thionyl Chloride

The reaction of nicotinic acid with thionyl chloride is the most common and industrially scalable method for producing this compound[1]. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

References

A Technical Guide to the Solubility of Nicotinoyl Chloride Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of nicotinoyl chloride hydrochloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Due to its high reactivity and sensitivity to moisture, it is most commonly available as a hydrochloride salt, which enhances its stability by preventing decomposition that can occur when the basic pyridine (B92270) moiety is exposed to moisture.[2] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring efficient synthesis of nicotinamide (B372718) derivatives and other target molecules.

While comprehensive quantitative solubility data is limited in publicly available literature, this document synthesizes known qualitative information, provides a representative experimental protocol for solubility determination, and contextualizes the compound's relevance through biochemical and procedural diagrams.

General Workflow for Solubility Determination

The following diagram illustrates a standard experimental workflow for determining the solubility of a compound like this compound. This method is adapted from established protocols for related organic acids and emphasizes the need for anhydrous conditions due to the compound's moisture sensitivity.[1][3]

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Representative Experimental Protocol: Gravimetric Solubility Determination

This protocol describes a standard method for accurately determining the solubility of this compound in an organic solvent under anhydrous conditions.

1. Materials and Equipment:

-

This compound (purity >95%)

-

Anhydrous organic solvent of choice (e.g., Dichloromethane, Chloroform, Acetonitrile)

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Gas-tight glass syringes with sub-micron (e.g., 0.22 µm) PTFE filters

-

Inert gas supply (Nitrogen or Argon)

-

Drying oven

2. Procedure:

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

-

Sample Addition: Add an excess amount of this compound to a pre-weighed vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the anhydrous organic solvent to the vial. Seal the vial tightly.

-

Equilibration: Place the sealed vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.[3]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to let the excess solid settle completely.[3]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a dried, gas-tight syringe equipped with a PTFE filter. This prevents any undissolved solid from being transferred.

-

Analysis: Dispense a precisely weighed aliquot of the saturated solution into a pre-weighed vial. Evaporate the solvent under a gentle stream of inert gas.

-

Calculation: Once the solvent is fully evaporated, weigh the vial containing the solid residue. The solubility is calculated by the difference in mass and expressed in units such as g/100 mL or mg/mL.

Solubility Data

Quantitative solubility data for this compound is scarce. However, its use in various synthetic procedures provides qualitative insights into its behavior in different organic solvents. The following table summarizes available data.

| Solvent | Temperature (°C) | Solubility | Data Type | Source / Context |

| Water | Ambient | Decomposes | Qualitative | [1][4] |

| Methanol | Not Specified | 50 mg/mL | Quantitative* | [5] |

| Chloroform (Anhydrous) | 60-70°C | Forms a suspension at ~0.24 g/mL | Procedural | [6] |

| Dichloromethane (DCM, Anhydrous) | 0°C to Room Temp. | Soluble enough for reaction | Qualitative | [7] |

| Dioxane | Not Specified | Used as a reaction solvent | Qualitative | [6] |

| Tetrahydrofuran (THF) | Not Specified | Used as a reaction solvent | Qualitative | [6] |

| N,N-Dimethylformamide (DMF) | Not Specified | Used as a reaction solvent | Qualitative | [6] |

| tert-Amyl alcohol | 50°C | Used as a reaction medium | Qualitative | [8] |

*Note: The quantitative data provided is for the isomer Isothis compound (CAS 39178-35-3) and should be considered as an estimate for this compound (CAS 20260-53-1).

Biochemical Context: Role in Nicotinamide Derivative Synthesis

This compound is a synthetic precursor derived from nicotinic acid (Vitamin B3). Nicotinic acid is vital for cellular metabolism as it is converted into nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. The synthesis of novel nicotinamide derivatives, which often starts from this compound, is an area of intense research due to their extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[8][9]

Caption: Simplified pathway from Nicotinic Acid to the coenzyme NAD+.

References

- 1. lookchem.com [lookchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 20260-53-1 [m.chemicalbook.com]

- 5. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Stability and Storage of Nicotinoyl Chloride Hydrochloride

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the stability and storage of nicotinoyl chloride hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development and organic synthesis. Due to its reactive nature, understanding the factors that influence its stability is paramount for ensuring experimental reproducibility, product purity, and safety. This document outlines the inherent instability of this compound, its degradation pathways, recommended storage and handling protocols, and general methodologies for its stability assessment.

Executive Summary

This compound is a highly reactive acyl chloride that is widely used as a building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is derived from the electrophilic nature of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. However, this high reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. This guide emphasizes the critical importance of stringent storage and handling procedures to maintain the integrity of the compound. The hydrochloride salt form offers enhanced stability compared to the free base by reducing the nucleophilicity of the pyridine (B92270) nitrogen, yet careful handling remains essential.

Physicochemical Properties and Inherent Instability

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1. The primary driver of its instability is the presence of the highly electrophilic acyl chloride functional group, which is readily attacked by nucleophiles, most notably water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₆H₄ClNO · HCl | |

| Molecular Weight | 178.02 g/mol | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 151-157 °C (decomposes) | [1][2] |

| Solubility | Decomposes in water | [1][2] |

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. In the presence of moisture, the acyl chloride is rapidly converted to nicotinic acid hydrochloride. This reaction is often autocatalytic as the hydrogen chloride produced can further promote the degradation of other molecules.

Upon exposure to high temperatures, this compound can also decompose, releasing hazardous gases including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Stability and Recommended Storage

Due to its sensitivity to moisture, the stability of this compound is critically dependent on its storage conditions. The following table summarizes the key factors affecting its stability and the recommended storage protocols.

Table 2: Factors Affecting Stability and Recommended Storage Conditions

| Factor | Impact on Stability | Recommended Storage Condition | Citations |

| Moisture/Humidity | Highly sensitive; readily hydrolyzes to nicotinic acid hydrochloride. | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | [3] |

| Temperature | Elevated temperatures can lead to thermal decomposition. | Store in a cool environment. Refrigeration (2-8 °C) is often advised. | [1][2] |

| Light | While not as critical as moisture, protection from light is good practice for all reactive chemicals. | Store in an opaque or amber container. | |

| Incompatible Materials | Reacts with strong oxidizing agents and strong bases. | Store away from incompatible materials. |

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a range of acidic solutions (e.g., 0.1 M to 1 M HCl) and monitor for degradation over time at room and elevated temperatures. |

| Base Hydrolysis | Dissolve the compound in a range of basic solutions (e.g., 0.1 M to 1 M NaOH) and monitor for degradation over time at room and elevated temperatures. |

| Oxidation | Expose the compound to an oxidizing agent, such as hydrogen peroxide (3-30%), and monitor for degradation. |

| Thermal Degradation | Heat the solid compound at various temperatures (e.g., in 10°C increments above the recommended storage temperature) and analyze for decomposition products. |

| Photostability | Expose the solid compound to controlled light conditions (as per ICH Q1B guidelines) and assess for degradation. |

Analytical Methodology

Due to the high reactivity of this compound, direct analysis by techniques like reverse-phase HPLC can be challenging. A common strategy is to use a derivatization approach to convert the acyl chloride into a more stable derivative prior to analysis.

Handling and Safety Precautions

This compound is a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator. Therefore, strict safety protocols must be followed during handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A full-face respirator may be necessary if dust is generated.

-

Ventilation: Handle only in a well-ventilated area, preferably in a fume hood.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. Its high reactivity, particularly its sensitivity to moisture, necessitates stringent storage and handling procedures. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality and integrity of the reagent, and maintain a safe laboratory environment. Further quantitative studies are warranted to establish precise degradation kinetics under various conditions, which would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Safe Handling of Nicotinoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for Nicotinoyl chloride hydrochloride (CAS No: 20260-53-1), a compound frequently utilized in pharmaceutical synthesis and research. Due to its hazardous nature, a thorough understanding and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4][5] The substance is also moisture-sensitive and may decompose in contact with water.[2]

Signal Word: Danger[1][2][3][4][5]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Off-white powder solid[1][2][6] |

| Molecular Formula | C6H4ClNO · HCl[2][3][6] |

| Molecular Weight | 178.02 g/mol [2][3] |

| Melting Point | 151 - 156 °C / 303.8 - 312.8 °F[1][6] |

| Boiling Point | No information available[1][6] |

| Solubility | Reacts with water[1] |

| Stability | Moisture sensitive[1][2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[1] Handle in a closed system or provide appropriate exhaust ventilation.[1][5] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[1][7] |

| Skin Protection | Wear protective gloves and impervious clothing.[1][3][7] Handle with gloves, inspecting them prior to use.[3] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

4.1. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Use only in a well-ventilated area.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][5][7] Keep containers tightly closed and store under an inert atmosphere due to its hygroscopic nature.[3][5] Store locked up.[1][2][5] Incompatible materials include strong oxidizing agents and strong bases.[1]

4.2. First Aid Measures Immediate medical attention is required in case of exposure.[1][2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[1][2][3][4]

-

Skin Contact: Take off immediately all contaminated clothing.[1][2][4] Rinse skin with water/shower.[1][2][4] Wash off with soap and plenty of water.[1][3] Seek immediate medical attention.[1][2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][4] If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[1][2]

-

Ingestion: Rinse mouth.[1][3][4] Do NOT induce vomiting.[1][2][4] Never give anything by mouth to an unconscious person.[2][3] Call a physician or poison control center immediately.[4]

4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1][2][3] Use personal protective equipment as required.[1][3] Evacuate personnel to safe areas.[3]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1][2][3] Avoid creating dust.[3] Do not let the product enter drains.[3]

4.4. Disposal Considerations

-

Dispose of contents/container to an approved waste disposal plant.[1][2][5] Disposal should be in accordance with applicable laws and regulations.[3][4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][3] It is classified as causing severe skin burns and eye damage based on its chemical properties.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3]

Visualization of Safety Protocols

The following diagrams illustrate the key relationships in the safe handling and emergency response protocols for this compound.

References

The Synthesis of Nicotinoyl Chloride Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the preparation of nicotinoyl chloride free base, a critical reagent in organic synthesis and pharmaceutical development. This document details various synthetic routes, presents quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes essential information on the stability, handling, and safety precautions associated with this reactive compound.

Introduction

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a key building block for the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its high reactivity makes it an excellent acylating agent for introducing the nicotinoyl moiety into various molecular scaffolds.[1] However, the inherent basicity of the pyridine (B92270) ring can lead to self-condensation and decomposition, particularly in the presence of moisture.[2] Consequently, nicotinoyl chloride is frequently prepared and stored as its more stable hydrochloride salt.[1][2] This guide focuses on the preparation of the nicotinoyl chloride free base, a form often desired for specific synthetic applications where the presence of the hydrochloride is undesirable.

Synthetic Methodologies

The preparation of nicotinoyl chloride from nicotinic acid is typically achieved through the use of various chlorinating agents. The choice of reagent can significantly impact reaction conditions, yield, and the purity of the final product. The most common methods are summarized below.

Thionyl Chloride (SOCl₂)

The reaction of nicotinic acid with thionyl chloride is a widely employed method for the synthesis of nicotinoyl chloride.[1][3][4] An excess of thionyl chloride is often used to drive the reaction to completion.[1] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which necessitates performing the reaction in a well-ventilated fume hood.[1][5] The generated HCl reacts with the pyridine nitrogen to form nicotinoyl chloride hydrochloride in situ.[5]

A general reaction scheme is as follows:

Nicotinic Acid + SOCl₂ → this compound + SO₂ + HCl

To obtain the free base, a subsequent neutralization step would be required, or a modified procedure starting from a salt of nicotinic acid can be employed to avoid the formation of the hydrochloride salt.[5]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder alternative to thionyl chloride and can be used for the preparation of nicotinoyl chloride, often with a catalytic amount of dimethylformamide (DMF).[5][6] This method can be advantageous for sensitive substrates. The reaction between the potassium salt of nicotinic acid and oxalyl chloride in an anhydrous solvent like benzene (B151609) has been reported to yield the free base of nicotinoyl chloride directly.[2][7]

The reaction proceeds as follows:

Potassium Nicotinate (B505614) + (COCl)₂ → Nicotinoyl Chloride + CO + CO₂ + KCl

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another effective chlorinating agent for the conversion of carboxylic acids to acid chlorides.[8] The reaction with nicotinic acid yields nicotinoyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts.[8] However, this method may lead to the formation of phosphorylated byproducts and generally results in lower yields compared to the thionyl chloride method.[1]

The reaction is represented as:

Nicotinic Acid + PCl₅ → Nicotinoyl Chloride + POCl₃ + HCl

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the preparation of nicotinoyl chloride. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Chlorinating Agent | Starting Material | Solvent | Reaction Conditions | Yield (%) | Reference |

| Thionyl Chloride | Nicotinic Acid | Toluene (B28343) | Reflux, 3 hours | Not specified | [9] |

| Thionyl Chloride | Nicotinic Acid | Dichloromethane | Not specified | Not specified | [3] |

| Thionyl Chloride | Nicotinic Acid | Tetrahydrofuran | Reflux, 3 hours | Not specified | [4] |

| Thionyl Chloride | Potassium Nicotinate | Toluene/Xylene | Reflux, 3 hours | Not specified | [5] |

| Oxalyl Chloride | Potassium Nicotinate | Benzene | 0°C to boiling | 85 | [7] |

| Phosphorus Pentachloride | Nicotinic Acid | Carbon Tetrachloride | Reflux, 2 hours | 87.5 | [8] |

Experimental Protocols

Preparation of Nicotinoyl Chloride Free Base via Potassium Nicotinate and Thionyl Chloride

This method avoids the initial formation of the hydrochloride salt.[5]

Step 1: Preparation of Potassium Nicotinate

-

Dissolve 1 equivalent of potassium hydroxide (B78521) (KOH) in methanol (B129727).

-

Add 1 equivalent of nicotinic acid to the methanolic KOH solution.

-

Evaporate the methanol to dryness to obtain potassium nicotinate.

Step 2: Synthesis of Nicotinoyl Chloride

-

Suspend the dried potassium nicotinate in an excess of thionyl chloride.

-

Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).

-

Heat the mixture under reflux for approximately 3 hours.

-

After cooling, add an equal volume of dry toluene or xylene.

-

Filter the mixture to remove the precipitated potassium chloride (KCl).

-

Wash the solid residue with dry toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the free base of nicotinoyl chloride. The product is often used without further purification.[5]

Preparation of Nicotinoyl Chloride Free Base via Potassium Nicotinate and Oxalyl Chloride

This procedure provides a high yield of the free base.[7]

-

Suspend 16.1 g of dry, powdered potassium nicotinate in 75 ml of dry benzene in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Slowly add a solution of 12.5 g of oxalyl chloride in 25 ml of dry benzene to the stirred suspension.

-

After the addition is complete, continue stirring for 15-20 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, then heat to boiling over 30 minutes.

-

Cool the reaction mixture and filter to remove the potassium chloride precipitate.

-

Remove the solvent from the filtrate under vacuum.

-

Distill the residue to obtain nicotinoyl chloride.

Preparation of this compound and Subsequent Use

This is a common method where the hydrochloride is generated and can be used directly in subsequent reactions with the addition of a base.[3][4]

-

Suspend nicotinic acid (e.g., 100 g, 0.81 mol) in thionyl chloride (e.g., 280 ml).[3]

-

Heat the mixture at reflux for 2 hours.[3]

-

Remove the excess thionyl chloride under vacuum to obtain the crystalline this compound.[3]

-

For subsequent reactions, the hydrochloride salt can be suspended in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine (B128534) or pyridine is added to neutralize the HCl and facilitate the reaction with a nucleophile.[4][10]

Mandatory Visualizations

// Node Definitions start [label="Nicotinic Acid + KOH\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; potassium_nicotinate [label="Potassium Nicotinate", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Thionyl Chloride (excess)\n+ DMF (cat.)\nReflux, 3h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(remove KCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Nicotinoyl Chloride\nFree Base", shape=component, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> potassium_nicotinate [label="Evaporation"]; potassium_nicotinate -> reaction; reaction -> filtration [label="Add Toluene/Xylene"]; filtration -> evaporation; evaporation -> product; } caption: Synthesis of Nicotinoyl Chloride Free Base via Thionyl Chloride.

// Node Definitions start [label="Potassium Nicotinate\nin Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Oxalyl Chloride\n0°C to boiling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(remove KCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Solvent Removal\n(vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Nicotinoyl Chloride\nFree Base", shape=component, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> reaction; reaction -> filtration; filtration -> evaporation; evaporation -> distillation; distillation -> product; } caption: Synthesis of Nicotinoyl Chloride Free Base via Oxalyl Chloride.

// Node Definitions free_base [label="Nicotinoyl Chloride\nFree Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrochloride [label="Nicotinoyl Chloride\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; moisture [label="Moisture\n(H₂O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decomposition [label="Decomposition to\nNicotinic Acid HCl", fillcolor="#5F6368", fontcolor="#FFFFFF"]; stability [label="Increased Stability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges free_base -> decomposition [label="hydrolysis", color="#EA4335"]; moisture -> decomposition [color="#4285F4"]; hydrochloride -> stability [color="#34A853"]; } caption: Stability of Nicotinoyl Chloride Forms.

Stability, Handling, and Safety

Stability: The free base of nicotinoyl chloride is highly sensitive to moisture and can hydrolyze back to nicotinic acid.[2][10] It is for this reason that it is often converted to its more stable hydrochloride salt for storage.[1][2] The hydrochloride salt is less susceptible to hydrolysis.[2] When working with the free base, it is crucial to maintain anhydrous conditions.

Handling: Nicotinoyl chloride and its hydrochloride salt are corrosive and cause severe skin burns and eye damage.[11] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11]

Storage: Store nicotinoyl chloride (both free base and hydrochloride salt) in a tightly closed container in a dry, cool, and well-ventilated area.[11][13] It should be stored under an inert atmosphere to prevent degradation from moisture.[13]

References

- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. ejournal.um.edu.my [ejournal.um.edu.my]

- 9. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Reaction Mechanism of Nicotinoyl Chloride Hydrochloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinoyl chloride hydrochloride is a pivotal reagent in synthetic chemistry, serving as a versatile precursor for the introduction of the nicotinoyl moiety into a wide array of molecules. This guide provides a comprehensive examination of the core reaction mechanisms between this compound and various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction parameters, and mechanistic visualizations are presented to offer a thorough understanding for researchers in drug discovery and chemical development.

Introduction

Nicotinoyl chloride, in its more stable hydrochloride salt form, is an activated derivative of nicotinic acid (Vitamin B3). Its high reactivity makes it an excellent acylating agent for the synthesis of amides, esters, and thioesters, many of which are of significant interest in medicinal chemistry and materials science. The general reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of the hydrochloride on the pyridine (B92270) nitrogen enhances the stability and handling of the otherwise highly moisture-sensitive acyl chloride.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction pathway for this compound with nucleophiles is a two-step addition-elimination process.

-

Nucleophilic Attack: The nucleophile (Nu-H), possessing a lone pair of electrons (e.g., on a nitrogen, oxygen, or sulfur atom), attacks the electrophilic carbonyl carbon of the nicotinoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group. Subsequently, a base, which can be an external base like triethylamine (B128534) or even a second equivalent of the nucleophile, deprotonates the nucleophilic atom to yield the final acylated product and a hydrochloride salt of the base.

The overall reaction can be summarized as follows:

This compound + Nucleophile → Nicotinoyl-Nucleophile Adduct + HCl

Due to the acidic nature of the this compound and the generation of HCl as a byproduct, a stoichiometric amount of a non-nucleophilic base is typically required to neutralize the acid and drive the reaction to completion.

Reaction with Amine Nucleophiles: Synthesis of Nicotinamides

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of nicotinamides.

Mechanism of Nicotinamide (B372718) Formation

The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the carbonyl carbon of the nicotinoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen, yields the corresponding N-substituted nicotinamide.

Caption: Reaction pathway for nicotinamide synthesis.

Quantitative Data for Nicotinamide Synthesis

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | High (not specified) | [1] |

| Mono-thiocarbohydrazones | Triethylamine | Dichloromethane (B109758) | RT then 40 | 4 | 52-84 | [2] |

| Aniline (B41778) | Pyridine | Pyridine (reflux) | Reflux | Not specified | Good (not specified) | [3] |

| Substituted Anilines | DCC | Ethanol | Reflux | 5 | 86 | [4] |

| Piperazine (to form 1,4-dinicotinoylpiperazine) | Triethylamine | Dichloromethane | RT | 4-6 | High (not specified) |

Detailed Experimental Protocol: Synthesis of N-Aryl Nicotinamide

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent) and a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 equivalents) or pyridine, to the solution and stir.

-

Addition of this compound: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]

Reaction with Alcohol Nucleophiles: Synthesis of Nicotinate (B505614) Esters

This compound readily reacts with primary, secondary, and phenolic alcohols to form the corresponding nicotinate esters.

Mechanism of Nicotinate Ester Formation

The reaction proceeds through the same nucleophilic acyl substitution mechanism. The lone pair on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent steps mirror those of amide formation, leading to the ester product.

Caption: Reaction pathway for nicotinate ester synthesis.

Quantitative Data for Nicotinate Ester Synthesis

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-p-t-butylphenoxy-1-butanol | None specified | Dichloromethane | Not specified | 48 | 45 | |

| Pentafluorophenol | Triethylamine | THF | RT | 12 | 97 | [2] |

| 4-Nitrophenol | Triethylamine | THF | RT | 12 | 54 | [2] |

| Choline Chloride | Pyridine | Pyridine | 100 | Not specified | 38 | [5] |

| Choline Chloride | None specified | Dimethylformamide | 70 | 0.5 | 96 | [5] |

Detailed Experimental Protocol: Synthesis of a Nicotinate Ester

-

Setup: Suspend this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: To the stirred suspension, add a solution of the desired alcohol (1.0-1.2 equivalents) in the same solvent. If the alcohol is less reactive, the addition of a non-nucleophilic base like triethylamine (1.1 equivalents) is recommended.

-

Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

Reaction with Thiol Nucleophiles: Synthesis of Nicotinate Thioesters

While less commonly reported, this compound can react with thiols to produce nicotinoyl thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, which can influence reaction rates.

Mechanism of Nicotinate Thioester Formation

The mechanism is analogous to that of amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile.

Caption: Reaction pathway for nicotinate thioester synthesis.

Quantitative Data for Nicotinate Thioester Synthesis

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | High (not specified) | [1] |

Note: Cysteamine contains both an amine and a thiol group. The reaction conditions provided likely favor acylation at the more nucleophilic amine.

Detailed Experimental Protocol: Synthesis of a Nicotinate Thioester

-

Setup: In a dry flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM).

-

Reagent Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.05 equivalents) in the same solvent.

-

Reaction: Allow the reaction to proceed at 0 °C or warm to room temperature, monitoring by TLC.

-

Work-up and Purification: Follow the general work-up and purification procedures outlined for the synthesis of nicotinamides and nicotinate esters.

Conclusion

This compound is a highly effective reagent for the acylation of a diverse range of nucleophiles. The core reaction mechanism is a consistent nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The choice of nucleophile, base, solvent, and temperature can be tailored to optimize the synthesis of the desired nicotinamide, nicotinate ester, or nicotinate thioester. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for the application of this versatile reagent in research and development.

References

- 1. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]

- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Nicotinoyl Chloride Hydrochloride via Thionyl Chloride Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nicotinoyl chloride hydrochloride from nicotinic acid using thionyl chloride. This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] The protocols described herein are based on established literature procedures and offer variations in reaction conditions to accommodate different laboratory settings and desired purity levels. This guide includes a summary of quantitative data, detailed experimental procedures, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For the preparation of nicotinoyl chloride, the use of thionyl chloride (SOCl₂) is a common and effective method. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The resulting nicotinoyl chloride is typically isolated as its hydrochloride salt, which enhances its stability and simplifies handling, as the free acyl chloride is highly reactive and sensitive to moisture.[2] This protocol outlines the synthesis, purification, and characterization of this compound.

Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound. This allows for a comparative overview of different reaction conditions and their resulting yields.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |

| Starting Material | Nicotinic Acid | Nicotinic Acid | Nicotinic Acid | Nicotinic Acid |

| Reagent | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride |

| Solvent | None (excess SOCl₂) | Toluene (B28343) | Tetrahydrofuran (THF) | None (excess SOCl₂) |

| Catalyst | None | Dimethylformamide (DMF) | None | Dimethylformamide (DMF) |

| Molar Ratio (Acid:SOCl₂) | 1 : 4.3 (approx.)[3] | 1 : 1 (with excess)[4] | 1 : 4[5] | 1 : 15 (approx.)[6] |

| Reaction Temperature | Reflux | Reflux | Reflux | 78 °C (Reflux)[6] |

| Reaction Time | 2 hours[3] | 3 hours[4] | 3 hours[5] | 3 hours[6] |

| Purification Method | Removal of excess SOCl₂ in vacuo, suspension in CH₂Cl₂[3] | Removal of excess SOCl₂ in vacuo, trituration with ether[7] | Distillation of excess SOCl₂[5] | Evaporation of excess SOCl₂, reflux with diethyl ether, filtration[1][6] |

| Yield | Not specified | Not specified | Not specified | 96.0%[6] |

| Product Form | Crystalline acid chloride hydrochloride[3] | Solid[7] | Distillation residue[5] | Near-white solid[1] |

Experimental Protocols

Important Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[1] Thionyl chloride is corrosive and reacts violently with water.[8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use to prevent decomposition of the reagent and product.

Protocol 1: Neat Reaction with Excess Thionyl Chloride

This protocol is a straightforward method that utilizes an excess of thionyl chloride as both the reagent and the solvent.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂) (for washing)

Procedure:

-